
5-chloro-6-fluoro-1H-indole
Overview
Description
5-Chloro-6-fluoro-1H-indole (CAS: 169674-57-1) is a halogenated indole derivative with the molecular formula C₈H₅ClFN and a molecular weight of 169.59 g/mol . It features a fused bicyclic aromatic structure with chlorine and fluorine substituents at positions 5 and 6, respectively (Figure 1). Indole scaffolds are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, and the introduction of halogens like Cl and F enhances electronic properties, metabolic stability, and binding affinity in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-fluoro-1H-indole typically involves the halogenation of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is treated with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction of 5-chloroindole with a fluorinating agent such as N-fluorobenzenesulfonimide can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-6-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the indole ring more reactive towards electrophiles.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like chlorinating agents (e.g., thionyl chloride) and fluorinating agents (e.g., N-fluorobenzenesulfonimide) are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Redox Reactions: Products vary based on the specific oxidation or reduction process applied.
Scientific Research Applications
Organic Synthesis
5-Chloro-6-fluoro-1H-indole serves as a crucial building block in organic synthesis. Its unique structure allows chemists to create more complex molecules, which are essential for developing new materials and pharmaceuticals.
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : It has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit specific enzymes related to bacterial growth demonstrates its potential as an antimicrobial agent .
- Anticancer Activity : Research has shown that this compound can significantly reduce cell viability in several cancer cell lines. This suggests its potential role in cancer therapeutics by influencing cellular pathways related to proliferation and apoptosis .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its interactions with biological targets, such as serotonin receptors, indicate its capability to modulate neurotransmission, which could be beneficial in treating mood disorders and other neurological conditions .
Industrial Applications
Industrially, this compound is utilized in the production of dyes and pigments due to its stable aromatic structure. Its reactivity allows for the introduction of various functional groups, making it versatile for different manufacturing processes .
Antiviral Study
A study demonstrated that this compound inhibits enzymes critical for viral replication. This finding highlights its potential as an antiviral agent, suggesting further exploration into its mechanism of action against specific viruses.
Cancer Cell Proliferation Study
In comparative analyses involving multiple indole derivatives, this compound was found to significantly reduce the viability of cancer cells compared to control groups. This suggests that structural modifications in indoles can enhance anticancer activity, positioning this compound as a candidate for further drug development .
Mechanism of Action
The mechanism of action of 5-chloro-6-fluoro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity, making it a potent compound for targeted therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-chloro-6-fluoro-1H-indole are best contextualized against related halogenated indoles and derivatives. Below is a comparative analysis:
Positional Isomers
- 6-Chloro-5-fluoro-1H-indole (CAS: 122509-72-2): Molecular Weight: 169.58 g/mol (identical to the target compound). Physical Properties: Melting point = 105–107°C; density = 1.436 g/cm³ . For instance, nucleophilic substitution may favor the 6-Cl position due to steric accessibility compared to 5-Cl .
Mono-Halogenated Indoles
5-Fluoro-1H-indole (CAS: 399-52-0):
- Simpler structure with only a fluorine substituent at position 3.
- Lower molecular weight (135.13 g/mol) and reduced lipophilicity compared to dihalogenated analogs.
- Derivatives like 5-fluoro-1-methyl-1H-indole (7b, ) exhibit lower melting points (55–56°C), highlighting how alkylation reduces crystallinity .
6-Chloro-1H-indole (CAS: 16732-70-0):
Complex Halogenated Derivatives
Table 1: Comparative Data for Halogenated Indoles
Biological Activity
5-Chloro-6-fluoro-1H-indole is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 173.6 g/mol. The presence of chlorine and fluorine substituents on the indole ring significantly influences its biological activity.
Target Interactions
This compound primarily interacts with various enzymes and receptors, notably serotonin receptors, which are crucial in neurotransmission and mood regulation. The compound's binding to these receptors can modulate their activity, influencing downstream signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway, vital for numerous cellular responses.
Biochemical Pathways
The compound affects several biochemical pathways:
- Neurotransmission : Modulates neurotransmitter release and uptake through serotonin receptor interaction.
- Cell Proliferation : Influences gene expression related to cell growth and apoptosis, suggesting potential applications in cancer therapy.
- Antiviral Activity : Exhibits inhibition of enzymes involved in viral replication, indicating possible antiviral properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL .
Anticancer Potential
The compound's ability to influence cell proliferation and apoptosis makes it a candidate for cancer treatment. Studies have demonstrated that it can inhibit the growth of cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells), with IC50 values indicating significant potency .
Data Tables
Activity | Target Pathogen/Cell Line | IC50/MIC | Reference |
---|---|---|---|
Antimicrobial | MRSA | ≤ 0.25 µg/mL | |
Anticancer | HeLa | IC50 = 9.6 ± 0.7 µM | |
CEM | IC50 = 41 ± 3 µM |
Case Studies
- Antiviral Study : In a study focusing on viral replication, this compound was found to inhibit specific enzymes critical for viral lifecycle processes, demonstrating its potential as an antiviral agent. This study highlighted the compound's mechanism through enzyme inhibition leading to reduced viral replication rates.
- Cancer Cell Proliferation : A comparative analysis was conducted on various indole derivatives, including this compound, showing that it significantly reduced cell viability in several cancer cell lines compared to control groups. The findings suggest that structural modifications in indole derivatives can enhance anticancer activity .
Q & A
Q. Basic: What are the validated synthetic routes for 5-chloro-6-fluoro-1H-indole, and how can regioselective halogenation be optimized?
Methodological Answer:
Synthesis typically involves sequential halogenation of indole derivatives. For regioselective chloro/fluoro substitution, Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies are employed. For example:
Fluorination: Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to target the 6-position .
Chlorination: Employ N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) at 0–5°C for controlled 5-position substitution .
Optimization requires monitoring via HPLC or LC-MS to track intermediate formation and minimize dihalogenated byproducts .
Q. Basic: How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (95:5 acetonitrile/water + 0.1% TFA) to achieve >95% purity (as per ).
- Structural Confirmation:
- NMR: H and C NMR to verify substitution patterns (e.g., aromatic proton shifts at δ 7.2–7.8 ppm for indole core) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 170.58 (theoretical: 169.59 g/mol + H) .
- X-ray Crystallography: For absolute configuration, if single crystals are obtainable (refer to InChIKey
JNIKEWVPWIHUOG
in ).
Q. Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:
Electrostatic Potential Maps: Identify electron-deficient regions (C-5 Cl substituent lowers electron density, favoring Suzuki-Miyaura coupling at C-3) .
Transition State Analysis: Compare activation energies for Buchwald-Hartwig amination at C-4 vs. C-7 positions .
Experimental validation via kinetic studies (e.g., monitoring reaction progress with F NMR) is critical to confirm computational predictions .
Q. Advanced: What strategies resolve contradictions in reported physical properties (e.g., CAS number discrepancies)?
Methodological Answer:
- CAS Number Validation: Cross-reference PubChem (CID: 1682 for 6-fluoroindole variants) and EPA DSSTox (DTXSID90646239) to resolve conflicts between EN300-129243 and 169674-57-1 .
- Physical Property Verification:
- Melting Point: Differential Scanning Calorimetry (DSC) to compare observed vs. literature values.
- Solubility: Use shake-flask method in buffered solutions (pH 2–12) to assess logP consistency with predicted values (e.g., XLogP3 ≈ 2.1) .
Q. Advanced: How can researchers design experiments to assess the bioactivity of this compound derivatives?
Methodological Answer:
Derivatization: Synthesize sulfonamide or carbamate analogs via C-3 functionalization to enhance bioavailability .
In Vitro Screening:
- Kinase Inhibition: Use fluorescence polarization assays (e.g., EGFR or FLT3 targets) with IC determination .
- Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains .
SAR Studies: Correlate substituent effects (e.g., electron-withdrawing Cl/F) with activity trends using multivariate regression analysis .
Q. Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure ( ).
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., HF byproducts).
- Waste Disposal: Neutralize acidic/basic residues before segregating halogenated waste for incineration .
Q. Advanced: How does the electronic nature of this compound influence its photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy: Measure absorbance maxima (λ) in DMSO; Cl/F substituents typically induce bathochromic shifts (~290–310 nm) due to extended π-conjugation .
- Fluorescence Quenching: Titrate with electron-deficient quenchers (e.g., nitrobenzene) to quantify Stern-Volmer constants and assess excited-state reactivity .
Q. Advanced: What role does this compound play in materials science applications?
Methodological Answer:
- Organic Semiconductors: Incorporate into donor-acceptor copolymers (e.g., with thiophene units) for OLEDs. Characterize hole mobility via space-charge-limited current (SCLC) measurements .
- Coordination Chemistry: Synthesize Ru(II) or Ir(III) complexes for photocatalytic H evolution. Use cyclic voltammetry to determine HOMO/LUMO levels .
Properties
IUPAC Name |
5-chloro-6-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFLPDYKOWHEJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378610 | |
Record name | 5-chloro-6-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-57-1 | |
Record name | 5-chloro-6-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-6-fluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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